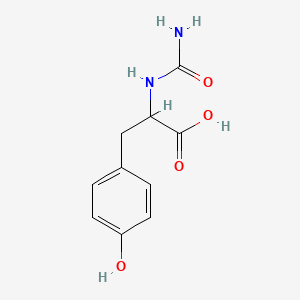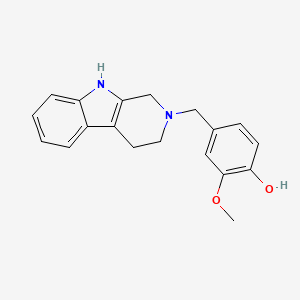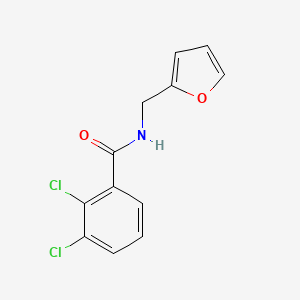
5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields. This compound belongs to the class of pyrazoles, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
The compound 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of certain bacteria and fungi, and reduce inflammation. It has also been found to have antioxidant properties, which may contribute to its anticancer and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be studied in various fields. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole. One direction is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another direction is the study of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Additionally, the compound could be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential. Finally, the compound could be studied in combination with other drugs to determine its synergistic effects and potential for combination therapy.
Synthesis Methods
The synthesis of 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole involves the reaction of 4-methoxyphenyl hydrazine with chalcone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization using a suitable solvent.
Scientific Research Applications
The compound 5-(4-methoxyphenyl)-1-(2-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole has been studied extensively for its biological activities. It has been found to exhibit significant anticancer, antimicrobial, and antifungal properties. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of certain viruses.
properties
IUPAC Name |
3-(4-methoxyphenyl)-2-(2-methylphenyl)-5-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-17-8-6-7-11-22(17)25-23(19-12-14-20(26-2)15-13-19)16-21(24-25)18-9-4-3-5-10-18/h3-15,23H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRUNTJZILZSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-dimethyl-2,4,6-trioxo-1,3,5-triazinan-1-yl)methyl]benzonitrile](/img/structure/B4941375.png)

![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4941387.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}benzoic acid](/img/structure/B4941401.png)


![N-[2-(benzyloxy)ethyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4941442.png)


![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4941464.png)
![3,3,6,6-tetramethyl-9-[5-(2-nitrophenyl)-2-furyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4941466.png)
![1-(3-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4941477.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)
![1-benzyl 2-[6-methyl-3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B4941490.png)